molecular formula C5H11NO3 B3051911 2-Hydroxyethyl dimethylcarbamate CAS No. 3694-86-8

2-Hydroxyethyl dimethylcarbamate

Cat. No. B3051911
CAS RN: 3694-86-8
M. Wt: 133.15 g/mol
InChI Key: STMLNVLDMRLNNZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyethyl dimethylcarbamate include a molecular weight of 133.15 . It is a liquid at room temperature .

Scientific Research Applications

Carbamate Derivatives in Insecticide Research

Carbamates derived from hydroxyindolines, similar in structure to dialkylaminophenols, have been studied for their potential as insecticides. Initial studies on dimethylcarbamates derived from dialkylaminophenols revealed their effectiveness in inhibiting acetylcholinesterase, although their insecticidal properties were limited. Further modifications led to the discovery of potent, specific aphicides like 4-nitro-2-diethylaminophenyl dimethylcarbamate, demonstrating the potential of dimethylcarbamates in insecticide development (Baillie, 1979).

Hydrolysis and Catalysis

The hydrolysis of insecticides like dimetilan, which contains a N,N-dimethylcarbamate moiety, has been explored for insights into the synergistic effects of metal ions and organic ligands on agrochemical degradation. This research is significant in understanding how dimethylcarbamates interact with environmental factors, potentially impacting their stability and effectiveness (Huang & Stone, 2000).

Anticholinesterase Properties

Several studies have explored the anticholinesterase and insecticidal properties of N-methyl and N,N-dimethylcarbamates. These studies provide insights into the biological activity of these compounds, contributing to a better understanding of their potential applications in pest control and pharmaceuticals (Nikles, 1969).

Metabolic Studies in Insects

Research on the metabolism of dimethylcarbamates in insects, such as cockroaches and house flies, has shed light on how these compounds are processed biologically. This knowledge is crucial for developing more effective insecticides and understanding their environmental impact (Zubairi & Casida, 1965).

Pharmacological Relevance

Dimethylcarbamates have been studied for their interactions with acetylcholinesterase, an enzyme relevant in neuroscience and pharmacology. Understanding these interactions can lead to the development of novel therapeutic agents, particularly in the treatment of diseases involving neurotransmitter dysfunction (Wilson, Harrison, & Ginsburg, 1961).

properties

IUPAC Name

2-hydroxyethyl N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(2)5(8)9-4-3-7/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMLNVLDMRLNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574175
Record name 2-Hydroxyethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3694-86-8
Record name 2-Hydroxyethyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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